molecular formula C10H8N6 B1304466 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-68-8

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B1304466
CAS No.: 303145-68-8
M. Wt: 212.21 g/mol
InChI Key: PNWHVVHZTPBRBK-UHFFFAOYSA-N
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Description

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine ( Molecular Formula: C10H8N6, Molecular Weight: 212.21 g/mol) is a high-purity chemical intermediate for research use in medicinal chemistry and drug discovery. This compound features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocyclic system recognized for its broad applications in pharmaceutical development . The TP core is isoelectronic with the purine ring system, allowing it to function as an effective bioisostere in the design of novel enzyme inhibitors and nucleoside analogs . This scaffold is noted for its metal-chelating properties, capable of forming complexes via its heterocyclic nitrogen atoms (N1, N3, N4), which has been exploited in the development of potential anti-cancer and anti-parasitic agents . Research into TP-based compounds has demonstrated significant potential in oncology. Structurally similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives have exhibited potent anti-tumor activities in vitro, with specific compounds showing promising IC50 values against human liver cancer (Bel-7402) and fibrosarcoma (HT-1080) cell lines . Furthermore, some TP derivatives function through a unique mechanism of tubulin inhibition, promoting tubulin polymerization without competing with paclitaxel, and have shown efficacy in overcoming multidrug resistance, making them valuable tools for investigating new cancer therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c11-9-14-10-13-6-4-8(16(10)15-9)7-3-1-2-5-12-7/h1-6H,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWHVVHZTPBRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210235
Record name 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303145-68-8
Record name 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303145-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Starting Materials and Intermediates

Detailed Preparation Methods

Process via 2-Amino-triazolo[1,5-a]pyrimidines (Patent US7781582B2)

This method focuses on a high-yield, simple process for preparing 2-amino-triazolopyrimidines, which can be adapted for the target compound.

  • Step A : Reaction of 2-amino-pyrimidine derivatives with alkoxycarbonyl or aryloxycarbonyl isothiocyanates in polar aprotic solvents such as acetonitrile, ethers (THF, dioxane), ketones (acetone), or carboxylic acid esters.
  • Step B : Cyclization under controlled pH (5 to 7.5, preferably 6.5 to 7.0) using bases like sodium hydroxide.
  • The reaction proceeds efficiently in solvents like methyl tert-butyl ether or ethyl acetate.
  • The process yields 2-amino-triazolo[1,5-a]pyrimidines with high purity and yield, suitable for further functionalization to introduce the 7-(2-pyridinyl) group.

One-Step Regioselective Synthesis (RSC Advances, 2017)

  • Utilizes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.
  • This method allows regioselective formation of 7-aryl-2-amino-triazolo[1,5-a]pyrimidines.
  • The 2-pyridinyl substituent can be introduced by using 2-pyridinyl-substituted diketones or enones.
  • Advantages include:
    • One-step reaction
    • High regioselectivity
    • Good yields (typically above 70%)
  • Reaction conditions: reflux in ethanol or other suitable solvents for several hours.

Amination and Functionalization Procedures (MDPI, 2007)

  • Starting from 7-hydroxyl-2-(3-hydroxypropyl)-5-methyl-triazolo[1,5-a]pyrimidine, amination is performed by treatment with ammonia in methanol at room temperature.
  • Subsequent substitution reactions introduce the 7-(2-pyridinyl) group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
  • Typical yields for amination steps range from 80% to 90%.
  • Purification by recrystallization from ethanol or ethyl acetate.

Coupling Reactions for 7-(2-Pyridinyl) Substitution

  • The 7-position substitution with the 2-pyridinyl group is often achieved by:
    • Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) using halogenated triazolopyrimidine intermediates.
    • Direct nucleophilic substitution if the leaving group is suitable.
  • Reaction conditions typically involve:
    • Pd catalysts (Pd(PPh3)4 or Pd2(dba)3)
    • Bases such as K2CO3 or NaOtBu
    • Solvents like DMF, toluene, or dioxane
    • Temperatures ranging from 80°C to 120°C
  • These methods provide high regioselectivity and yields (60-85%).

Comparative Data Table of Preparation Methods

Method Key Reactants Solvent Conditions Yield (%) Notes
Alkoxycarbonyl isothiocyanate route (US7781582B2) 2-Aminopyrimidine + alkoxycarbonyl isothiocyanate Acetonitrile, ethers, esters pH 5-7.5, base (NaOH), reflux 75-90 High purity, scalable
One-step regioselective synthesis (RSC Advances, 2017) 3,5-Diamino-1,2,4-triazole + 2-pyridinyl-substituted diketones Ethanol Reflux, several hours 70-85 Regioselective, efficient
Amination and substitution (MDPI, 2007) Hydroxylated triazolopyrimidine + NH3 Methanol Room temp, 24 h 80-90 Mild conditions, good yields
Pd-catalyzed coupling Halogenated triazolopyrimidine + 2-pyridinyl boronic acid or amine DMF, toluene 80-120°C, Pd catalyst 60-85 High regioselectivity

Research Findings and Optimization

  • The choice of solvent and pH is critical for maximizing yield and purity, especially in the isothiocyanate-based synthesis.
  • Regioselectivity is well controlled in the one-step synthesis by the nature of the diketone or enone used.
  • Palladium-catalyzed coupling reactions provide a versatile route to introduce the 2-pyridinyl group with minimal side reactions.
  • Reaction times vary from a few hours to overnight depending on the method and scale.
  • Purification is commonly achieved by recrystallization, ensuring high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Cyclization Reactions: The triazolopyrimidine moiety can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic adenosine monophosphate (cAMP) and thereby modulating cellular signaling pathways . This inhibition can lead to various physiological effects, including vasodilation and anti-inflammatory responses.

Comparison with Similar Compounds

Antiparasitic Activity

  • Compound 94 (N-(3-Chlorophenyl)-5-methyl-...): Exhibited potent antiplasmodial activity (IC₅₀ = 12 nM against Plasmodium falciparum), attributed to the 3-chlorophenyl group’s electron-withdrawing effects .
  • Compound 52 (5-(Pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)-...): Demonstrated anti-tubercular activity (MIC = 1.6 µg/mL), leveraging dual pyridinyl groups for target binding .

Anticancer Activity

  • Compound 3n (N-(Benzo[d][1,3]dioxol-5-yl)-7-(3,4,5-trimethoxyphenyl)-...): Inhibited tubulin polymerization (IC₅₀ = 0.8 µM), with trimethoxyphenyl enhancing microtubule disruption .
  • Target Compound : Predicted to show antiproliferative activity due to structural similarity to triazolopyrimidines with aryl substituents .

Physicochemical Properties

  • Metabolic Stability : Pyridinyl groups are prone to oxidation, which could affect the compound’s half-life compared to methoxy or methyl derivatives .

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CF₃) at position 7 enhance target affinity but may reduce solubility .
  • Bulky substituents (e.g., heptyloxy) at position 7 lower synthetic yields due to steric hindrance .

Biological Optimization :

  • Dual pyridinyl substitutions (e.g., compound 52) improve metal-binding capacity, critical for enzyme inhibition .
  • Trimethoxyphenyl groups (e.g., compound 3n) mimic colchicine-site binders in tubulin inhibitors .

Biological Activity

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their potential therapeutic applications in various fields including oncology and infectious diseases. The unique structural features of this compound contribute to its interaction with biological targets, making it a subject of extensive research.

Structural Characteristics

The compound is characterized by:

  • A triazole ring fused to a pyrimidine ring .
  • An amino group at the 2-position of the pyrimidine.
  • A pyridine moiety at the 7-position.

This structure is pivotal for its biological interactions and activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have reported on the anticancer properties of triazolopyrimidine derivatives. For instance:

  • Compound H12 , a derivative closely related to this compound, demonstrated significant antiproliferative effects against human cancer cell lines such as MGC-803, HCT-116, and MCF-7 with IC50 values ranging from 9.47 to 13.1 µM .
  • Mechanistically, these compounds can induce apoptosis and inhibit key signaling pathways like ERK signaling, which is crucial in cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • A series of triazolopyrimidine derivatives were screened for antibacterial and antifungal activities. Some compounds exhibited high activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.25 to 2.0 µg/mL .
  • Notably, certain derivatives showed promising inhibition against DNA Gyrase, a target for many antibacterial agents, with IC50 values competitive with established antibiotics like ciprofloxacin .

Case Study 1: Anticancer Evaluation

In a study focusing on the synthesis and biological evaluation of triazolopyrimidine derivatives:

  • Researchers synthesized a series of compounds and tested their antiproliferative activities against various cancer cell lines.
  • The most active compound demonstrated an IC50 value significantly lower than that of commonly used chemotherapeutics, indicating its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Screening

Another study involved the evaluation of triazolopyrimidine derivatives against bacterial strains:

  • The derivatives were subjected to antimicrobial testing where several compounds showed significant activity against resistant bacterial strains.
  • The results highlighted the potential of these compounds as new antimicrobial agents in the face of rising antibiotic resistance .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Anticancer Mechanism : Inhibition of tubulin polymerization and modulation of apoptosis-related proteins have been observed in related compounds. This suggests that the compound could disrupt normal cell cycle progression and induce cell death in cancer cells.
  • Antimicrobial Mechanism : The inhibition of DNA Gyrase and other enzymes critical for bacterial replication is a primary mechanism through which these compounds exert their antibacterial effects.

Data Summary Table

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AnticancerMGC-8039.47
AnticancerHCT-1169.58
AnticancerMCF-713.1
AntibacterialVarious Bacteria0.25 - 2.0
AntibacterialDNA GyraseIC50 = 0.68

Q & A

Q. What are the standard synthetic routes for 7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how do reaction conditions influence yield?

The synthesis of triazolopyrimidine derivatives typically involves cyclization of precursors like aminotriazoles with aldehydes or ketones. For example, a common method (adapted from similar compounds) uses aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, heated at 100–120°C for 10–12 minutes. Cooling and crystallization in ethanol yield the product . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Excess heat may lead to side reactions (e.g., decomposition of the pyridinyl group).
  • Catalysts : Acidic or basic conditions can alter regioselectivity. Typical yields range from 60–75%, with purity confirmed via HPLC or TLC .

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization relies on:

  • X-ray crystallography : Resolves bond lengths/angles and confirms the pyridinyl substitution pattern (e.g., C–N bond lengths ~1.34 Å in triazolopyrimidine cores) .
  • NMR spectroscopy :
  • ¹H NMR : Pyridinyl protons appear as doublets near δ 8.5–9.0 ppm; triazole NH2 resonates at δ 6.5–7.0 ppm .
  • ¹³C NMR : Pyrimidine carbons show signals at δ 150–160 ppm .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 265 for C11H9N7) confirm the molecular formula .

Advanced Questions

Q. What strategies address regioselectivity challenges during the synthesis of triazolopyrimidine derivatives?

Regioselectivity in triazolopyrimidine synthesis is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., –CF3) direct cyclization to specific positions .
  • Catalytic systems : Use of NaH or K2CO3 in DMF favors N7-alkylation over N8-alkylation (3:1 ratio) .
  • Temperature control : Lower temps (e.g., 0–5°C) reduce kinetic competition between pathways . Example: Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines require strict anhydrous conditions to avoid byproducts .

Q. How can computational methods aid in predicting the biological activity of 7-(2-pyridinyl)triazolopyrimidines?

  • Docking studies : Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. The pyridinyl group often engages in π-π stacking with aromatic residues .
  • QSAR models : Correlate substituent properties (e.g., logP, Hammett σ) with IC50 values. For example, –CF3 groups enhance lipophilicity and membrane permeability .
  • MD simulations : Assess binding stability over time; triazolopyrimidines with flexible side chains show higher target retention .

Q. How do researchers resolve contradictions in reported biological activity data for triazolopyrimidine analogs?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Purity issues : Use HPLC (>95% purity) and elemental analysis to validate compounds .
  • Cell-line specificity : Test across multiple models (e.g., HeLa vs. MCF-7) to confirm target selectivity . Example: Pyrazolo[1,5-a]pyrimidines show conflicting IC50 values (µM vs. nM) due to differences in assay pH .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to screen solvent/temp combinations .
  • Crystallography : Employ SHELX suites for structure refinement; anisotropic displacement parameters clarify disorder .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate results .

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